2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride
Description
Molecular Structure and Formula 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride (Molecular Formula: C₇H₄ClF₃O₂S) is a fluorinated sulfonyl chloride characterized by a benzene ring substituted with a difluoromethyl (-CF₂H) group at position 2, a fluorine atom at position 5, and a sulfonyl chloride (-SO₂Cl) group at position 1. Its SMILES notation is FC1=CC(=C(C=C1)S(=O)(=O)Cl)C(F)F, and its InChIKey is BNLCJSDLXZIOFN-UHFFFAOYSA-N .
Sulfonyl chlorides like this are pivotal intermediates in organic synthesis, particularly for constructing sulfonamides or sulfonate esters used in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H4ClF3O2S |
|---|---|
Molecular Weight |
244.62 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-4(9)1-2-5(6)7(10)11/h1-3,7H |
InChI Key |
BNLCJSDLXZIOFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(Difluoromethyl)-5-fluorobenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The difluoromethyl group enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis of structurally related sulfonyl chlorides reveals critical differences in substituents, electronic effects, and applications:
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The difluoromethyl group (-CF₂H) in the target compound exerts moderate electron withdrawal, stabilizing the sulfonyl chloride moiety while maintaining reactivity. In contrast, the cyano group (-CN) in ’s compound is a stronger EWG, significantly enhancing electrophilicity and reaction rates in nucleophilic substitutions .
- Steric Effects: The dichloro-substituted analogue () exhibits reduced reactivity due to steric hindrance from bulkier chlorine atoms, limiting accessibility to the sulfonyl chloride group .
Physical and Pharmacological Implications
- Melting Points and Solubility: While explicit data for the target compound are unavailable, notes that fluorinated carboxamides exhibit melting points between 134–190°C, suggesting analogous sulfonyl chlorides may have similar thermal stability .
- Bioavailability and Stability: Fluorine’s role in enhancing metabolic stability and bioavailability () supports the utility of the target compound in drug development. The difluoromethyl group may reduce oxidative metabolism compared to non-fluorinated analogues, extending half-life .
Biological Activity
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride is a fluorinated sulfonamide compound that has garnered interest in pharmaceutical chemistry due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₄ClF₃O₃S, with a molecular weight of approximately 260.62 g/mol. The compound features a difluoromethyl group and a sulfonyl chloride functional group, which contribute to its reactivity and potential interactions with biological systems.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Preparation of the difluoromethyl group : This can be achieved through various methods such as the reaction of aryl halides with difluoromethylating agents.
- Formation of the sulfonyl chloride : The introduction of the sulfonyl chloride group is often accomplished via chlorosulfonic acid or similar reagents.
The synthetic pathways may vary depending on the specific conditions and desired purity levels.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how variations in structure influence biological activity:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride | Similar sulfonyl chloride group | Different positioning of fluorine affects reactivity |
| 3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide | Contains difluoromethoxy and sulfonyl groups | Exhibits inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation (EMT) |
| 5-Fluoro-2-nitrophenol | Lacks sulfonyl chloride but has fluorine | Used as a precursor for various synthetic routes |
This table illustrates how structural modifications can lead to distinct biological properties, emphasizing the need for further research on this compound.
Case Studies and Research Findings
Research into similar fluorinated compounds has demonstrated their potential therapeutic applications:
- Inhibition of TGF-β1 : Studies have shown that compounds analogous to this compound can inhibit TGF-β1-induced EMT in cellular models, suggesting potential use in treating fibrotic diseases.
- Metabolic Stability : The presence of fluorine atoms typically enhances the metabolic stability of compounds, which is crucial for their efficacy as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
